
2,4,5-Trimethoxycinnamaldehyde
Overview
Description
2,4,5-Trimethoxycinnamaldehyde is a methoxy-substituted derivative of cinnamaldehyde, characterized by methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. It is synthesized from β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) through oxidation or derivatization reactions . Natural occurrence of structurally similar compounds, such as 3,4,5-trimethoxycinnamaldehyde, has been reported in Amburana cearensis resin, highlighting the biological relevance of poly-methoxy cinnamaldehydes .
Scientific Research Applications
Antimicrobial Properties
2,4,5-Trimethoxycinnamaldehyde exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess cytotoxic effects on cancer cell lines. One notable study reported that certain derivatives showed IC50 values as low as 0.50 µM against lung cancer cells (A549), indicating strong anticancer potential . The structure-activity relationship (SAR) studies suggest that the presence of multiple methoxy groups enhances the anticancer activity of these compounds .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Ester S5 | PC-3 | 17.22 | 117.30 |
Ester S5 | SGC-7901 | 11.82 | 117.30 |
Ester S5 | A549 | 0.50 | 117.30 |
Ester S5 | MDA-MB-435s | 5.33 | 117.30 |
Natural Pesticide
The compound has been explored for its potential as a natural pesticide due to its ability to disrupt metabolic processes in pests. It has been shown to induce oxidative stress in target organisms, leading to increased mortality rates among agricultural pests .
Feed Additive
In swine nutrition, this compound has been evaluated for its antimicrobial properties as a feed additive. Its inclusion in animal diets has demonstrated improvements in gut health and reduced incidence of bacterial infections .
Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its application not only enhances taste but also contributes antimicrobial properties to food products .
Natural Preservative
The compound's ability to inhibit microbial growth makes it an attractive candidate for use as a natural preservative in various food formulations, potentially replacing synthetic preservatives .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI analyzed the antimicrobial efficacy of cinnamaldehyde derivatives, including this compound. The results indicated that structural modifications significantly enhanced antimicrobial potency against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-trimethoxycinnamaldehyde, and what are their key methodological considerations?
The synthesis typically involves multi-step transformations. A validated approach starts with 3,4,5-trimethoxycinnamic acid:
Esterification : Conversion to methyl ester using acid catalysis (e.g., H₂SO₄ in methanol).
Reduction : Controlled reduction of the ester to allylic alcohol using DIBAL-H (2 equivalents at –78°C to avoid over-reduction) .
Oxidation : MnO₂-mediated oxidation of the alcohol to the aldehyde .
Critical considerations: Temperature control during DIBAL-H reduction is crucial to prevent over-reduction to the alcohol. Alternative methods include β-asarone conversion via oxidative cleavage, as described in Sinha et al. (2002) .
Q. How is this compound characterized for purity and structural confirmation?
Standard analytical workflows include:
- TLC : Monitoring reaction progress using silica gel plates and UV visualization .
- Spectroscopy :
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z for C₁₂H₁₄O₄: 238.24) .
Q. What are the documented biological activities of this compound in pharmacological research?
While direct studies are limited, structural analogs (e.g., 3,4,5-trimethoxycinnamic acid) show hypoglycemic activity via PPAR-γ modulation . The aldehyde’s α,β-unsaturated carbonyl group suggests potential as a Michael acceptor in enzyme inhibition studies . Natural occurrence in Amburana cearensis resin implies roles in plant defense, warranting exploration in antimicrobial assays .
Advanced Research Questions
Q. How can contradictory data in catalytic reduction steps (e.g., DIBAL-H vs. NaBH₄) be resolved during synthesis?
DIBAL-H selectively reduces esters to alcohols without attacking aldehydes at low temperatures, whereas NaBH₄ may reduce aldehydes to primary alcohols. For aldehyde preservation:
- Use DIBAL-H in anhydrous THF at –78°C, followed by MnO₂ oxidation .
- Validate reaction progress with real-time FTIR to monitor aldehyde formation .
Contradiction note: Bourdron et al. observed over-reduction with excess DIBAL-H, necessitating strict stoichiometric control .
Q. What advanced strategies optimize this compound’s reactivity in heterocyclic syntheses (e.g., imidazoles)?
The aldehyde serves as a precursor in multi-component reactions:
- Imidazole Synthesis : React with 9,10-phenanthraquinone and ammonium acetate using SBA-Pr-SO₃H nanocatalyst. The acidic sites protonate the aldehyde, enabling nucleophilic attack by ammonia .
- Diels-Alder Reactions : Catalyzed by BF₃·OEt₂ to form polyoxygenated cycloadducts. Steric hindrance from methoxy groups requires elevated temperatures (80–100°C) .
Q. What are the challenges in quantifying trace-level this compound in complex matrices (e.g., plant extracts)?
- Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from phenolic interferents .
- HPLC-DAD/MS : Use reversed-phase C18 columns with acetonitrile/0.1% formic acid gradient. Retention time and UV-Vis spectra (λmax ~280 nm) aid identification .
- Limitations : Co-elution with structurally similar aldehydes (e.g., 4-methoxy derivatives) requires high-resolution MS/MS for confirmation .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic additions?
The electron-rich aromatic ring (due to three methoxy groups) directs electrophilic substitution to the para position, while the α,β-unsaturated aldehyde undergoes 1,4-addition (Michael addition). Computational studies (DFT) show:
- LUMO Distribution : Localized on the carbonyl carbon, favoring nucleophilic attack.
- Steric Effects : Methoxy groups reduce reactivity at the ortho positions, directing regioselectivity .
Q. What mechanistic insights explain discrepancies in yields during imidazole synthesis with this compound?
Variability arises from:
- Catalyst Surface Acidity : SBA-Pr-SO₃H’s Brønsted acidity enhances protonation of the aldehyde, but pore size limits diffusion of bulky substrates .
- Solvent Polarity : Polar aprotic solvents (DMF) improve catalyst-substrate interaction but may deactivate acidic sites .
Optimization requires balancing catalyst loading (5–10 mol%) and solvent choice (toluene/ethanol mixtures) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substitution Patterns
The biological and chemical properties of cinnamaldehyde derivatives are heavily influenced by the number and position of methoxy groups. Key analogs include:
- 4-Methoxycinnamaldehyde: A mono-methoxy derivative with a substitution at the para position.
- 3,4,5-Trimethoxycinnamaldehyde : A tri-methoxy analog with symmetric substitutions at the 3-, 4-, and 5-positions.
- trans-p-Methoxycinnamaldehyde : A para-methoxy derivative with a trans-configuration.
Table 1: Key Properties of Selected Cinnamaldehyde Derivatives
Physicochemical Properties
- Solubility : 4-Methoxycinnamaldehyde is insoluble in water but soluble in alcohol, a trait shared with β-asarone-derived compounds .
- Stability : Methoxy groups may enhance oxidative stability compared to unsubstituted cinnamaldehyde, though positional effects (e.g., 2,4,5 vs. 3,4,5) require further study.
Preparation Methods
Oxidation of β-Asarone Using 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
Reaction Mechanism and Conditions
The oxidation of β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) with DDQ is the most widely reported method . DDQ acts as a dehydrogenating agent, converting the propenyl group of β-asarone into an α,β-unsaturated aldehyde. Key parameters include:
Yield Optimization
-
Starting with trans-asarone improves yields to 84% due to thermodynamic stability .
-
Addition of silica gel increases yield from 41% to 62% by adsorbing reactive intermediates .
-
Microwave irradiation (600 W) reduces reaction time to 20 seconds–12 minutes .
Table 1: Comparative Analysis of DDQ-Based Oxidation
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Solvent | Dioxane | Dioxane + Silica Gel |
Catalyst | None | Silica Gel (0.2–0.3 g) |
Temperature | 25°C | 25°C + Microwave (600 W) |
Yield | 41% | 62–84% |
One-Step Synthesis from Phenylpropane Derivatives
Industrial-Scale Protocol
Patent WO2002072709A1 describes a one-step process using phenylpropane derivatives (e.g., dihydro methylchavicol) :
-
Oxidizing Agents : DDQ, pyridinium chlorochromate (PCC), or CrO₃ .
-
Solvents : Chlorinated solvents (dichloromethane) or aromatic hydrocarbons (toluene) .
Key Advantages
Table 2: Industrial Synthesis Parameters
Component | Specification |
---|---|
Starting Material | 2,4,5-Trimethoxyphenylpropane |
Oxidizing Agent | DDQ (1.0–1.2 molar ratio) |
Reaction Time | 4–16 hours |
Product Purity | >90% (HPLC) |
Side Reactions and Byproduct Management
Formation of DDQH₂
DDQ is reduced to DDQH₂ during the reaction, precipitating as a solid . Filtration and solvent removal are critical for isolating the product .
Isomerization Control
-
trans-Isomer Dominance : Thermodynamic stability ensures preferential formation of trans-2,4,5-trimethoxycinnamaldehyde, regardless of starting material (cis- or trans-asarone) .
-
Chromatographic Purification : Silica gel column chromatography with hexane/ethyl acetate (9:1 to 3:2) achieves >95% purity .
Alternative Synthetic Routes
Reduction of Tosylhydrazone Derivatives
A two-step method involves:
-
Hydrazone Formation : Treatment of this compound with p-toluenesulfonyl hydrazine .
-
Reduction : Sodium borohydride in acetic acid yields γ-asarone, with 43% overall efficiency .
Catalytic Hydrogen Transfer
Ammonium formate or formic acid/triethylamine enables hydrogenation of β-asarone to phenylpropane derivatives, which are subsequently oxidized .
Industrial and Research Applications
Pharmaceutical Intermediates
Natural Product Analogues
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3 |
InChI Key |
DNAVOCNYHNNEQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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